Coagulin O

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Coagulin O is a gel-forming protein found in the hemolymph of certain invertebrates, such as horseshoe crabs. It plays a crucial role in the immune response by immobilizing bacterial and fungal invaders.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Coagulin O involves the extraction of hemolymph from horseshoe crabs, followed by the isolation of coagulogen. The coagulogen is then activated through a series of proteolytic reactions. The process typically involves the following steps:

Extraction: Hemolymph is collected from horseshoe crabs.

Isolation: Coagulogen is isolated from the hemolymph using centrifugation and filtration techniques.

Activation: Coagulogen is activated by a serine proteinase cascade, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound is primarily focused on the extraction and purification of coagulogen from horseshoe crabs. The process involves large-scale collection of hemolymph, followed by purification and activation steps. Advances in biotechnology have also explored the possibility of producing this compound using recombinant DNA technology, where the gene encoding coagulogen is inserted into bacterial or yeast cells for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Coagulin O undergoes several types of reactions, including:

Proteolytic Cleavage: Coagulogen is cleaved by serine proteinases to form this compound.

Cross-linking: This compound molecules undergo cross-linking to form a gel-like structure that immobilizes pathogens.

Common Reagents and Conditions

The activation of coagulogen to this compound typically involves the use of serine proteinases. The reaction conditions include maintaining an optimal pH and temperature to ensure efficient cleavage and activation .

Major Products Formed

The primary product formed from the activation of coagulogen is this compound. This active form then undergoes cross-linking to form a gel-like structure that traps and immobilizes pathogens .

Wissenschaftliche Forschungsanwendungen

Coagulin O has several scientific research applications, including:

Endotoxin Detection: This compound is used in the Limulus amebocyte lysate test to detect bacterial endotoxins in pharmaceuticals and medical devices.

Immune Response Studies: This compound is studied for its role in the immune response of invertebrates, providing insights into the evolution of immune systems.

Biotechnology: Research is ongoing to explore the use of this compound in biotechnology, including its potential use in developing new antimicrobial agents.

Wirkmechanismus

Coagulin O exerts its effects through a series of molecular interactions:

Activation: Coagulogen is cleaved by serine proteinases to form this compound.

Cross-linking: this compound molecules cross-link to form a gel-like structure.

Pathogen Immobilization: The gel-like structure traps and immobilizes bacterial and fungal invaders, preventing their spread.

Vergleich Mit ähnlichen Verbindungen

Coagulin O is unique in its ability to form a gel-like structure that immobilizes pathogens. Similar compounds include:

Pediocin: A bacteriocin produced by Pediococcus acidilactici, which has antimicrobial properties.

Transglutaminase: An enzyme that cross-links proteins, similar to the cross-linking observed in this compound.

This compound stands out due to its specific role in the immune response of invertebrates and its application in endotoxin detection .

Eigenschaften

CAS-Nummer |

220381-52-2 |

|---|---|

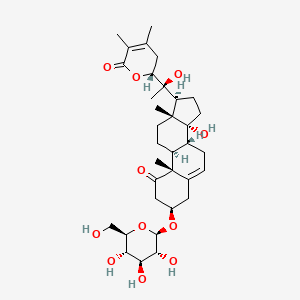

Molekularformel |

C34H50O11 |

Molekulargewicht |

634.8 g/mol |

IUPAC-Name |

(2R)-2-[(1R)-1-hydroxy-1-[(3R,8R,9S,10R,13R,14R,17S)-14-hydroxy-10,13-dimethyl-1-oxo-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,7,8,9,11,12,15,16,17-decahydro-2H-cyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C34H50O11/c1-16-12-25(45-29(40)17(16)2)33(5,41)23-9-11-34(42)21-7-6-18-13-19(43-30-28(39)27(38)26(37)22(15-35)44-30)14-24(36)32(18,4)20(21)8-10-31(23,34)3/h6,19-23,25-28,30,35,37-39,41-42H,7-15H2,1-5H3/t19-,20+,21-,22-,23+,25-,26-,27+,28-,30-,31-,32+,33-,34-/m1/s1 |

InChI-Schlüssel |

ZGFSMKCODQJWHY-DKZVLZAESA-N |

Isomerische SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(C(=O)C[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)O)C |

Kanonische SMILES |

CC1=C(C(=O)OC(C1)C(C)(C2CCC3(C2(CCC4C3CC=C5C4(C(=O)CC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

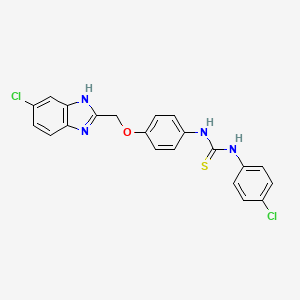

![6-[2-[(4-chlorophenyl)-(4-fluorophenyl)methoxy]ethyl]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene](/img/structure/B12741247.png)